molecular formula C11H17NO5S B2827145 (3S,4R)-4-Aminooxolan-3-ol, 4-methylbenzene-1-sulfonic acid CAS No. 1955474-92-6

(3S,4R)-4-Aminooxolan-3-ol, 4-methylbenzene-1-sulfonic acid

Cat. No.: B2827145
CAS No.: 1955474-92-6
M. Wt: 275.32
InChI Key: PNRWCDHUVJIBPS-WKUSAUFCSA-N
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Description

The compound "(3S,4R)-4-Aminooxolan-3-ol, 4-methylbenzene-1-sulfonic acid" features a tetrahydrofuran (oxolane) core with stereospecific substituents: an amino group at the 4-position (R-configuration) and a hydroxyl group at the 3-position (S-configuration). The sulfonic acid moiety, 4-methylbenzene-1-sulfonic acid (p-toluenesulfonic acid), is attached via a covalent linkage.

Key structural attributes include:

  • Oxolane ring: A five-membered oxygen-containing heterocycle.
  • Stereochemistry: The (3S,4R) configuration determines spatial orientation, critical for molecular recognition.
  • Functional groups: Amino (-NH₂), hydroxyl (-OH), and sulfonic acid (-SO₃H) groups, which influence reactivity and solubility.

Properties

IUPAC Name

(3S,4R)-4-aminooxolan-3-ol;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C4H9NO2/c1-6-2-4-7(5-3-6)11(8,9)10;5-3-1-7-2-4(3)6/h2-5H,1H3,(H,8,9,10);3-4,6H,1-2,5H2/t;3-,4-/m.1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNRWCDHUVJIBPS-WKUSAUFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1C(C(CO1)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1[C@H]([C@@H](CO1)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-Aminooxolan-3-ol, 4-methylbenzene-1-sulfonic acid typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving a suitable diol precursor.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using reagents such as ammonia or amines.

    Sulfonation: The sulfonic acid group is introduced through sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-Aminooxolan-3-ol, 4-methylbenzene-1-sulfonic acid can undergo various types of chemical reactions:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The sulfonic acid group can be reduced to form sulfinic or sulfenic acids.

    Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as acyl chlorides or anhydrides.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Sulfinic or sulfenic acids.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

(3S,4R)-4-Aminooxolan-3-ol, 4-methylbenzene-1-sulfonic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or surfactants.

Mechanism of Action

The mechanism of action of (3S,4R)-4-Aminooxolan-3-ol, 4-methylbenzene-1-sulfonic acid involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds or electrostatic interactions with active sites, while the sulfonic acid group can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to the observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Comparisons

The table below highlights structural differences between the target compound and analogs from the provided evidence:

Compound Name (IUPAC) Core Structure Substituents Stereochemistry Functional Groups Source/Evidence
(3S,4R)-4-Aminooxolan-3-ol, 4-methylbenzene-1-sulfonic acid Oxolane 4-amino, 3-hydroxy, 4-methylbenzenesulfonic acid 3S,4R Amino, hydroxyl, sulfonic acid Target Compound
(3S)-Tetrahydro-3-furanyl carbamate derivative [Synonym from ] Oxolane 4-aminobenzenesulfonamido, 2-methylpropyl, phenylmethyl 2S,3R Sulfonamide, carbamate, hydroxyl
(3-{[(3S,4S)-4-[(3-Hydroxyphenyl)methyl]-5-oxooxolan-3-yl]methyl}phenyl)sulfonic acid Oxolane 4-(3-hydroxyphenyl)methyl, 5-oxo, 3-(phenylmethyl) 3S,4S Hydroxyphenyl, ketone, sulfonic acid
(3S,4R)-4-(Benzylamino)oxolan-3-ol Oxolane 4-benzylamino, 3-hydroxy 3S,4R Benzylamino, hydroxyl
Key Observations:
  • Stereochemistry: The target compound and the benzylamino analog () share the (3S,4R) configuration, which may influence binding affinity in chiral environments. In contrast, the 5-oxooxolan-3-yl derivative () adopts a (3S,4S) configuration, altering spatial compatibility with biological targets .
  • Functional Groups: The sulfonic acid group in the target compound enhances hydrophilicity compared to sulfonamide () or benzylamino () analogs. The ketone in ’s compound introduces electrophilic reactivity absent in the target .

Physicochemical Properties

  • Solubility: The sulfonic acid group confers high aqueous solubility (similar to p-toluenesulfonic acid derivatives), whereas benzylamino () or carbamate () analogs exhibit lower polarity .
  • Acidity : The sulfonic acid (pKa ~ -1.5) is significantly more acidic than hydroxyl (pKa ~10-12) or amine (pKa ~9-11) groups in analogs .

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